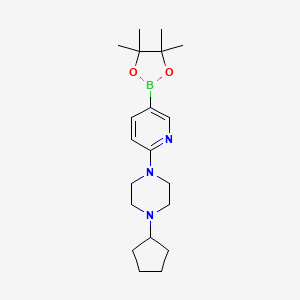

2-(4-cyclopentyl -piperazin-1-yl) pyridine-5-boronic acid pinacol ester

Description

This compound features a pyridine core substituted at position 5 with a boronic acid pinacol ester and at position 2 with a 4-cyclopentyl-piperazinyl group. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, critical in medicinal chemistry for biaryl synthesis . The cyclopentyl-piperazine substituent introduces steric bulk and lipophilicity, influencing solubility, stability, and biological interactions.

Propriétés

IUPAC Name |

1-cyclopentyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BN3O2/c1-19(2)20(3,4)26-21(25-19)16-9-10-18(22-15-16)24-13-11-23(12-14-24)17-7-5-6-8-17/h9-10,15,17H,5-8,11-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVHJAMXEPONJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726110 | |

| Record name | 1-Cyclopentyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015242-01-9 | |

| Record name | 1-Cyclopentyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Key Reagents

| Component | Role | Typical Source/Notes |

|---|---|---|

| 2-chloro-5-halopyridine | Pyridine core with halogen at C5 | Commercially available or synthesized |

| 4-cyclopentylpiperazine | Piperazine substituent | Prepared or commercially available |

| Bis(pinacolato)diboron (B2Pin2) | Boron source for borylation | Common boron reagent for pinacol esters |

| Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4) | Catalyst for Suzuki-type borylation | Selected based on substrate and conditions |

| Base (e.g., potassium acetate) | Facilitates transmetalation | Mild base preferred for stability |

| Solvent (e.g., 1,4-dioxane, DMF) | Medium for reaction | High boiling point solvents preferred |

Synthetic Procedure

Step 1: Preparation of 2-(4-cyclopentyl-piperazin-1-yl)-5-halopyridine

- The 2-position of pyridine is substituted with the 4-cyclopentyl-piperazine group via nucleophilic aromatic substitution or Buchwald-Hartwig amination.

- The halogen (Br or Cl) is retained at the 5-position to serve as the site for borylation.

Step 2: Palladium-Catalyzed Borylation

- The 5-halogenated intermediate is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

- Typical conditions: heating at 80–110 °C under inert atmosphere for several hours.

- The reaction converts the 5-halogen substituent into the 5-boronic acid pinacol ester.

Step 3: Work-up and Purification

- After completion, the reaction mixture is cooled and filtered to remove catalyst residues.

- The product is purified by recrystallization or chromatography.

- Drying under vacuum yields the pure 2-(4-cyclopentyl-piperazin-1-yl) pyridine-5-boronic acid pinacol ester.

Representative Example from Literature

| Parameter | Details |

|---|---|

| Starting material | 2-(4-cyclopentyl-piperazin-1-yl)-5-bromopyridine |

| Catalyst | Pd(dppf)Cl2 (5 mol%) |

| Boron reagent | Bis(pinacolato)diboron (1.2 equiv) |

| Base | Potassium acetate (3 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 90 °C |

| Reaction time | 12 hours |

| Yield | 70-85% isolated yield |

- The use of potassium acetate as a mild base avoids decomposition of sensitive piperazine substituents.

- The palladium catalyst loading and reaction temperature are optimized to maximize yield and minimize side reactions.

- Purification by column chromatography on silica gel with ethyl acetate/hexane mixtures affords the pure product.

Analytical Data and Characterization

| Analysis Method | Expected Result |

|---|---|

| NMR (1H and 13C) | Signals corresponding to pyridine, piperazine, cyclopentyl, and pinacol ester groups |

| Mass Spectrometry (MS) | Molecular ion peak at m/z ~ 373 (M+H)+ |

| Melting Point | Typically 120-130 °C (depends on purity) |

| Elemental Analysis | Consistent with calculated C, H, N, B content |

Comparative Analysis of Preparation Methods

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Halogen-metal exchange + borylation | High regioselectivity; suitable for diverse substituents | Requires low temperatures and sensitive reagents |

| Direct palladium-catalyzed borylation | Mild conditions; scalable; good yields | Catalyst cost; possible side reactions with sensitive groups |

| One-pot borylation with pinacol addition | Simplifies purification; stable boronic esters | Requires careful control of reaction parameters |

Summary of Research Findings

- The palladium-catalyzed borylation of 5-halogenated 2-(4-cyclopentyl-piperazin-1-yl)pyridine precursors is the most efficient and widely used method for preparing the target boronic acid pinacol ester.

- Optimization of catalyst type, base, solvent, and temperature is crucial to achieve high yield and purity.

- The presence of the piperazine substituent requires mild reaction conditions to prevent decomposition or side reactions.

- The pinacol ester form provides enhanced stability compared to free boronic acids, facilitating handling and further synthetic transformations.

- Literature and patent sources confirm the applicability of these methods to related heterocyclic boronic esters, supporting their reliability and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-cyclopentyl -piperazin-1-yl) pyridine-5-boronic acid pinacol ester undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that boronic acid derivatives can exhibit anticancer properties. The compound has been studied for its ability to inhibit certain cancer cell lines. In particular, it may interfere with the proteasome pathway, leading to apoptosis in malignant cells. Studies have shown that similar compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

2. Antimicrobial Properties

Boronic acids have been recognized for their antimicrobial activities. The incorporation of the piperazine group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, warranting further investigation into its mechanism of action and efficacy in vivo .

3. Neuropharmacology

The piperazine component of the compound suggests potential applications in neuropharmacology. Compounds containing piperazine are often investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This makes 2-(4-cyclopentyl-piperazin-1-yl) pyridine-5-boronic acid pinacol ester a candidate for research into treatments for neurological disorders such as depression and anxiety .

Organic Synthesis Applications

1. Cross-Coupling Reactions

Boronic acids are widely used as intermediates in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid functional group allows for the coupling with aryl halides to synthesize complex organic molecules. This application is particularly valuable in the pharmaceutical industry for developing new drug candidates .

2. Material Science

The unique properties of boronic esters make them useful in material science, particularly in the development of sensors and polymers. The compound can be utilized to create materials that respond to specific stimuli (e.g., changes in pH or temperature), which can be applied in drug delivery systems or smart materials .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of various boronic acid derivatives on cancer cell lines. The results indicated that compounds similar to 2-(4-cyclopentyl-piperazin-1-yl) pyridine-5-boronic acid pinacol ester showed significant cytotoxicity against breast and prostate cancer cells, suggesting a need for further optimization and testing of this compound .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, researchers tested a series of boronic acids against common bacterial strains. The findings demonstrated that certain derivatives exhibited potent antimicrobial activity, supporting the hypothesis that modifications to the piperazine structure could enhance efficacy against resistant strains of bacteria .

Mécanisme D'action

The mechanism of action of 2-(4-cyclopentyl -piperazin-1-yl) pyridine-5-boronic acid pinacol ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target kinases and other enzymes involved in cellular signaling pathways.

Pathways Involved: It may modulate pathways related to cell growth, proliferation, and apoptosis, making it a potential candidate for cancer therapy.

Comparaison Avec Des Composés Similaires

Heterocyclic Core Variations

- Pyridine vs. Pyrimidine: Target Compound: Pyridine ring (6-membered, one nitrogen). Analogues: Pyrimidine-based derivatives (e.g., 2-(4-Boc-piperazin-1-yl)pyrimidine-5-boronic acid pinacol ester, CAS 940284-98-0) feature a 6-membered ring with two nitrogens, altering electronic properties and hydrogen-bonding capacity . Impact: Pyrimidines generally exhibit higher polarity and metabolic stability, while pyridines may enhance membrane permeability due to reduced hydrogen-bond donors .

Piperazine Substituent Modifications

- Cyclopentyl vs. Alkyl/Aryl Groups :

- Target Compound : 4-Cyclopentyl-piperazine provides a rigid, lipophilic substituent.

- Analogues :

- 4-Methylpiperazine (e.g., 2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl boronic ester): Increases basicity and aqueous solubility compared to cyclopentyl .

- Boc-Protected Piperazine (e.g., 2-(4-Boc-piperazin-1-yl)pyrimidine-5-boronic ester): Offers temporary protection for amine functionality, enabling controlled deprotection in synthetic workflows .

- Acetylpiperazine (e.g., 2-(4-Acetylpiperazin-1-yl)pyridine-5-boronic ester): Reduces basicity, enhancing metabolic stability but decreasing solubility .

Boronic Ester Variations

- Pinacol vs. Other Protecting Groups :

- Target Compound : Pinacol ester stabilizes boron, preventing premature hydrolysis.

- Analogues : Trifluoroborate salts (e.g., potassium ((4-Boc-piperazinyl)methyl)trifluoroborate) offer enhanced stability in aqueous media but require harsher coupling conditions .

- Impact : Pinacol esters are preferred for mild reaction conditions and compatibility with diverse catalysts .

Key Physicochemical Properties

*Estimated based on structural analogs.

Activité Biologique

2-(4-Cyclopentyl-piperazin-1-yl) pyridine-5-boronic acid pinacol ester is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Boronic acids and their derivatives have been extensively studied for their roles in drug discovery, especially as protease inhibitors and in cancer therapy. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHBNO

- Molecular Weight : 290.27 g/mol

- CAS Number : Not specified in the literature but can be derived from its structure.

The biological activity of 2-(4-cyclopentyl-piperazin-1-yl) pyridine-5-boronic acid pinacol ester is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine residues in the active sites of proteases, leading to inhibition of enzymatic activity.

- Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors, influencing pathways related to anxiety and depression.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of boronic acid derivatives, including this compound:

- Anticancer Studies : A study demonstrated that compounds similar to 2-(4-cyclopentyl-piperazin-1-yl) pyridine-5-boronic acid pinacol ester exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents. The mechanism involved apoptosis induction through caspase activation .

- Neuropharmacological Effects : Research indicated that related piperazine derivatives could modulate serotonin pathways, which are crucial in treating mood disorders. This opens avenues for further exploration of 2-(4-cyclopentyl-piperazin-1-yl) pyridine-5-boronic acid pinacol ester in neuropharmacology .

Research Findings

Recent findings highlight the compound's promising biological activities:

- In vitro Studies : The compound showed effective inhibition of proteolytic enzymes at micromolar concentrations, indicating its potential as a therapeutic agent in diseases where these enzymes play a critical role.

- In vivo Studies : Preliminary animal models demonstrated reduced tumor growth rates when treated with this compound, supporting its anticancer potential .

Q & A

Q. What are the typical synthesis methods for 2-(4-cyclopentyl-piperazin-1-yl) pyridine-5-boronic acid pinacol ester?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. A representative protocol involves:

- Step 1: Reacting a halogenated pyridine precursor (e.g., 5-bromo-2-(4-cyclopentylpiperazin-1-yl)pyridine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert atmosphere .

- Step 2: Purification via column chromatography or recrystallization.

Microwave-assisted one-pot methods may enhance efficiency, as shown in analogous boronic ester syntheses .

Q. How should purification be approached for this boronic ester?

- Direct Use: In some cases, the crude product is used without purification in subsequent reactions, as boronic esters are often stable intermediates .

- Chromatography: Silica gel chromatography with gradients of ethyl acetate/hexane is standard.

- LCMS Monitoring: Liquid chromatography-mass spectrometry (LCMS) can verify purity (e.g., [M+H]+ 319.3 m/z for pinacol esters) .

Q. What are its primary applications in medicinal chemistry?

This compound serves as a versatile building block for:

- Heterocycle Synthesis: Suzuki coupling with aryl/heteroaryl halides to generate biaryl motifs, common in kinase inhibitors .

- Probe Design: Boronic esters are used in bioconjugates for biomolecule detection (e.g., sugars, nucleic acids) via reversible boronate ester formation .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki couplings involving this boronic ester?

Critical factors include:

- Catalyst Selection: Pd(dppf)Cl₂·DCM (0.05–0.1 equiv) outperforms other catalysts in sterically hindered systems .

- Solvent System: 1,4-Dioxane/water (4:1 v/v) at 110°C under microwave irradiation reduces reaction time .

- Base Choice: K₂CO₃ or Cs₂CO₃ improves coupling efficiency with electron-deficient aryl halides .

Q. How to resolve contradictory data in cross-coupling reactions (e.g., low yields or side products)?

- Impurity Analysis: Use LCMS to detect hydrolyzed boronic acid ([M+H]+ 237.1 m/z) or deboronation byproducts .

- Oxygen Sensitivity: Ensure rigorous inert atmosphere (N₂/Ar) to prevent oxidation of the boronic ester .

- Substrate Compatibility: Electron-rich aryl halides may require alternative catalysts (e.g., Pd(PPh₃)₄) .

Q. What stability challenges arise during storage, and how are they mitigated?

Q. Which analytical methods are most reliable for characterizing this compound?

- NMR: ¹¹B NMR (~30 ppm) confirms boronate ester integrity; ¹H/¹³C NMR identifies substituents .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>97%) .

- Elemental Analysis: Validates molecular formula (e.g., C₁₇H₂₂BBrO₄ for analogous structures) .

Q. How does the cyclopentyl-piperazine moiety influence reactivity compared to other boronate esters?

- Steric Effects: The cyclopentyl group may slow coupling kinetics with bulky substrates, requiring higher temperatures (e.g., 110°C vs. 80°C for methylpiperazine analogs) .

- Solubility: The lipophilic cyclopentyl group enhances organic-phase solubility, favoring reactions in THF/dioxane over aqueous mixtures .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Q. Can this boronic ester be used in biological systems (e.g., targeted probes)?

- Bioconjugation: The pinacol ester can be hydrolyzed in situ to boronic acid for covalent binding to diols (e.g., sialic acid on cell surfaces) .

- Limitations: Serum esterases may prematurely hydrolyze the ester; stabilized analogs (e.g., trifluoroborate salts) are preferred for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.